Methyl chlorodifluoroacetate

Catalog No.
S1503334
CAS No.
1514-87-0
M.F
C3H3ClF2O2
M. Wt
144.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorodifluoroacetate

CAS Number

1514-87-0

Product Name

Methyl chlorodifluoroacetate

IUPAC Name

methyl 2-chloro-2,2-difluoroacetate

Molecular Formula

C3H3ClF2O2

Molecular Weight

144.5 g/mol

InChI

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3

InChI Key

AWUPLMYXZJKHEG-UHFFFAOYSA-N

SMILES

COC(=O)C(F)(F)Cl

Canonical SMILES

COC(=O)C(F)(F)Cl

The exact mass of the compound Methyl chlorodifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl chlorodifluoroacetate (MCDFA, CAS 1514-87-0) is a highly versatile, liquid-phase organofluorine reagent primarily utilized as a precursor for difluorocarbene (:CF2) generation and as a building block for nucleophilic trifluoromethylation. Characterized by its low boiling point (79–81 °C) and excellent miscibility in standard organic solvents, it is manufactured on an industrial scale via the esterification of chlorodifluoroacetic acid. In procurement contexts, MCDFA is prioritized over gaseous fluorocarbons and complex hypervalent iodine reagents due to its combination of high atom economy, ease of volumetric dosing, and favorable cost-to-performance ratio in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty polymers .

While sodium chlorodifluoroacetate (SCDA) and ethyl chlorodifluoroacetate (ECDFA) share the same reactive chlorodifluoroacetyl core, they cannot be seamlessly substituted for MCDFA in process-scale manufacturing. SCDA is a solid salt, which introduces mass-transfer limitations, requires specific polar aprotic solvents, and poses severe slurry-handling and line-clogging risks in continuous flow reactors. Conversely, while ECDFA is a liquid, its significantly higher boiling point complicates downstream purification, often requiring harsher thermal conditions to strip unreacted reagent or ester byproducts, which can degrade sensitive active pharmaceutical ingredients (APIs). Furthermore, substituting MCDFA with standard trifluoromethylating agents like TMSCF3 (Ruppert-Prakash reagent) drastically inflates raw material costs, rendering large-scale API synthesis economically unviable [1].

Cost-Efficiency in Large-Scale Trifluoromethylation vs. TMSCF3

In the synthesis of pharmaceutical intermediates such as methyl 6-chloro-5-(trifluoromethyl)nicotinate, the choice of trifluoromethylating agent dictates the economic viability of the process. Research demonstrates that utilizing a catalytic system of MCDFA, potassium fluoride, and copper(I) iodide achieves effective trifluoromethylation of aryl halides while drastically reducing reagent costs compared to the industry-standard Ruppert-Prakash reagent (TMSCF3) [1].

Evidence DimensionRaw material cost at industrial scale
Target Compound DataMCDFA (used with KF/CuI)
Comparator Or BaselineTMSCF3 (Ruppert-Prakash reagent)
Quantified DifferenceMCDFA costs ~85% less than TMSCF3
ConditionsKilogram-scale pharmaceutical intermediate synthesis (80–120 °C)

Replacing TMSCF3 with MCDFA provides a massive reduction in the cost of goods (COGs) for large-scale API manufacturing without sacrificing the ability to install critical CF3 groups.

Downstream Clearance and Volatility vs. Ethyl Chlorodifluoroacetate

For liquid-phase reagents, the boiling point directly impacts the energy and thermal stress required for post-reaction purification. Methyl chlorodifluoroacetate exhibits a significantly lower boiling point than its ethyl homologue, ethyl chlorodifluoroacetate. This physical property ensures that unreacted MCDFA and its corresponding lightweight byproducts (such as methyl difluoroacetate) can be removed via distillation under milder conditions, minimizing the risk of thermal degradation for complex, heat-sensitive product mixtures .

Evidence DimensionBoiling point / Volatility
Target Compound Data79–81 °C
Comparator Or BaselineEthyl chlorodifluoroacetate (96–97.5 °C)
Quantified Difference~16 °C lower boiling point for the methyl ester
ConditionsStandard atmospheric pressure distillation

A lower boiling point translates to milder stripping conditions, reducing energy consumption and protecting thermally sensitive APIs during downstream purification.

Processability and Dosing in Flow Systems vs. Sodium Chlorodifluoroacetate

While sodium chlorodifluoroacetate (SCDA) is a popular and inexpensive difluorocarbene source, its solid state presents significant engineering challenges in automated or continuous flow manufacturing. MCDFA, being a liquid that is fully miscible with standard organic solvents, allows for precise volumetric dosing via standard pump systems. This eliminates the need for complex solid-handling equipment, mitigates the risk of reactor line clogging associated with heterogeneous slurries, and ensures consistent reaction kinetics in homogeneous phases .

Evidence DimensionPhysical state and system processability
Target Compound DataLiquid (Density 1.37 g/mL), fully miscible in organics
Comparator Or BaselineSodium chlorodifluoroacetate (Solid salt)
Quantified DifferenceEnables homogeneous continuous flow pumping vs. heterogeneous slurry handling
ConditionsAutomated dosing and continuous flow reactor setups

Liquid-phase MCDFA is vastly superior for continuous manufacturing workflows, eliminating the downtime and mechanical failures caused by solid-salt precipitation.

Precursor Suitability for Catalytic Reformatsky Reactions vs. Bromo-Analogs

Traditional Reformatsky-type difluoroalkylations rely on expensive bromodifluoroacetate esters due to the high reactivity of the C-Br bond. However, advanced synthetic protocols, such as nickel-catalyzed electrochemical reductions, enable the use of the significantly cheaper chlorinated derivative, MCDFA. By utilizing a one-compartment cell with a sacrificial zinc anode and a nickel catalyst, MCDFA efficiently couples with carbonyl compounds to yield 2,2-difluoro-3-hydroxyesters, bypassing the need for premium-priced brominated precursors [1].

Evidence DimensionHalogen leaving group cost-efficiency
Target Compound DataChlorinated precursor (MCDFA) under Ni-catalysis
Comparator Or BaselineBrominated precursors (e.g., ethyl bromodifluoroacetate)
Quantified DifferenceAchieves equivalent C-C bond formation using a lower-cost, higher-atom-economy C-Cl bond
ConditionsElectrochemical Ni-catalyzed Reformatsky reaction

Allows procurement teams to source cheaper chlorinated reagents for complex C-C bond formations when paired with modern catalytic or electrochemical methods.

Large-Scale Pharmaceutical Trifluoromethylation

Directly leveraging its massive cost advantage over TMSCF3 (Ruppert-Prakash reagent), MCDFA is the ideal choice for installing CF3 groups onto aryl halides in the synthesis of API intermediates. When paired with KF and CuI, it provides a highly economical and scalable route for commercial drug manufacturing [1].

Continuous Flow Difluorocarbene Generation

Due to its liquid state and excellent organic solubility, MCDFA is perfectly suited for continuous flow chemistry where difluorocarbene (:CF2) must be generated. It avoids the line-clogging and slurry-handling issues associated with solid alternatives like sodium chlorodifluoroacetate, ensuring uninterrupted automated production .

Synthesis of Thermally Sensitive Fluorinated Esters

In downstream processing where thermal degradation is a concern, MCDFA is preferred over ethyl chlorodifluoroacetate. Its lower boiling point (79–81 °C) allows for the gentle distillation of unreacted starting materials and byproducts, preserving the integrity of complex, heat-sensitive molecules .

Cost-Optimized Reformatsky-Type Reactions

For the synthesis of 2,2-difluoro-3-hydroxyesters, MCDFA serves as a highly cost-effective alternative to expensive bromodifluoroacetates. When utilized in nickel-catalyzed or electrochemical setups, it provides excellent yields while significantly improving the atom economy and raw material costs of the process [2].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (97.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1514-87-0

Wikipedia

Methyl chlorodifluoroacetate

General Manufacturing Information

Acetic acid, 2-chloro-2,2-difluoro-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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